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4-Ethyl-1,4-benzoxazine-6-carboxylic acid
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Overview
Description
4-Ethyl-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,4-benzoxazine-6-carboxylic acid typically involves the reaction of 2-aminophenol with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2-(2-hydroxyphenyl)acetate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired benzoxazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to a benzoxazine-3-one derivative.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzoxazine-3-one derivatives.
Substitution: Halogenated or nitrated benzoxazine derivatives.
Scientific Research Applications
4-Ethyl-1,4-benzoxazine-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and transcription . In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzoxazine-6-carboxylic acid: Lacks the ethyl substituent, resulting in different chemical properties and reactivity.
4-Methyl-1,4-benzoxazine-6-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to variations in biological activity and applications.
1,4-Benzodioxane-6-carboxylic acid:
Uniqueness
4-Ethyl-1,4-benzoxazine-6-carboxylic acid is unique due to its specific structural features, such as the ethyl substituent and the benzoxazine ring fused with a carboxylic acid group
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-ethyl-1,4-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-12-5-6-15-10-4-3-8(11(13)14)7-9(10)12/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
WQSGCYUIRBZPOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=COC2=C1C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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